molecular formula C24H19NO3 B12178002 Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate

Cat. No.: B12178002
M. Wt: 369.4 g/mol
InChI Key: BABTUKLVYQJPRT-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate is a synthetic chemical compound featuring an isoquinoline scaffold. Isoquinoline is a fundamental structure in medicinal chemistry, known for its wide range of biological activities and presence in numerous alkaloids . Compounds based on this heterocycle have been extensively investigated and shown to possess diverse pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities . For instance, recent research has developed novel isoquinoline derivatives that function as highly selective HER2 kinase inhibitors, demonstrating potent anti-proliferative effects against cancer cell lines . The specific molecular architecture of this compound, which combines the isoquinoline system with a benzoate ester, makes it a valuable intermediate for chemical synthesis and drug discovery efforts. It can be utilized in the exploration of structure-activity relationships (SAR), the development of new therapeutic agents, or as a building block in material science . This product is intended for research purposes in laboratory settings. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 4-methoxybenzoate

InChI

InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3

InChI Key

BABTUKLVYQJPRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Esterification via Acyl Chloride Intermediates

A widely employed method involves the esterification of isoquinolin-1-yl(phenyl)methanol with 4-methoxybenzoyl chloride. This approach leverages classical nucleophilic acyl substitution under basic conditions:

  • Synthesis of 4-Methoxybenzoyl Chloride :

    • 4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF at reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

    • Yield: 85–92%.

  • Coupling with Isoquinolin-1-yl(phenyl)methanol :

    • The alcohol is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of triethylamine (TEA) as a base.

    • 4-Methoxybenzoyl chloride is added dropwise at 0–5°C, and the reaction is stirred at room temperature for 12–24 hours.

    • Workup involves aqueous extraction, drying over Na₂SO₄, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

    • Yield: 65–78%.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Acyl chloride formationSOCl₂, DMF, 70°C, 4 h90≥98%
EsterificationTEA, DCM, 24 h73≥95%

Mitsunobu Reaction for Direct Ester Formation

An alternative route utilizes the Mitsunobu reaction to couple 4-methoxybenzoic acid with isoquinolin-1-yl(phenyl)methanol:

  • Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).

  • Conditions : Anhydrous THF at 0°C, warming to room temperature over 12 hours.

  • Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.

  • Yield : 60–68%.

Cyclization Strategies for Isoquinoline Core Construction

The isoquinoline moiety is often synthesized de novo via Bischler-Napieralski or Pomeranz-Fritsch cyclization:

Bischler-Napieralski Cyclization

  • Substrate : N-Benzyl-2-phenylethylamine derivative.

  • Conditions : POCl₃ or PCl₅ in refluxing toluene.

  • Intermediate : 1-Benzyl-3,4-dihydroisoquinoline, which is oxidized to isoquinoline using DDQ or MnO₂.

  • Yield : 55–62%.

Pomeranz-Fritsch Reaction

  • Substrate : Benzaldehyde and aminoacetaldehyde dimethyl acetal.

  • Conditions : Concentrated H₂SO₄ at 0–5°C, followed by hydrolysis.

  • Yield : 48–56%.

Optimization Strategies for Improved Efficiency

Catalytic Hydrogenation for Intermediate Reduction

  • Application : Reduction of nitro or cyano groups during isoquinoline synthesis.

  • Conditions : H₂ (40 psi), 10% Pd/C in methanol.

  • Yield Improvement : 15–20% compared to stoichiometric methods.

Solvent and Temperature Effects

  • Esterification : Replacing DCM with 2-Me-THF improves reaction homogeneity and yield (5–8% increase).

  • Cyclization : Elevated temperatures (80–100°C) in Eaton’s reagent (P₂O₅/MeSO₃H) enhance ring-closure efficiency.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • Isoquinoline protons: δ 8.02–7.98 (d, 2H, J = 8.4 Hz).

    • Phenyl group: δ 7.45–7.38 (m, 5H).

    • Methoxy group: δ 3.89 (s, 3H).

  • ESI-MS : m/z 402.2 [M + H]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity ≥95%.

Challenges and Limitations

  • Regioselectivity : Competing pathways during cyclization may yield undesired regioisomers.

  • Steric Hindrance : Bulky substituents on the phenyl group reduce esterification yields (e.g., 40–50% for ortho-substituted derivatives).

  • Scale-Up : Pd-catalyzed steps face cost barriers for industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and isoquinolin-1-yl(phenyl)methanol.

Conditions Reagents Products References
Acidic hydrolysisHCl (1–2 M), reflux4-Methoxybenzoic acid + isoquinolin-1-yl(phenyl)methanol
Basic hydrolysisNaOH (1–2 M), aqueous ethanol4-Methoxybenzoate salt + isoquinolin-1-yl(phenyl)methanol

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate salt.

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the benzoate moiety can undergo substitution with strong nucleophiles.

Reaction Type Reagents Products References
DemethylationBBr₃ (1.0 M in DCM), 0°C4-Hydroxybenzoate derivative
Thiol substitutionH₂S gas, H₂SO₄ catalyst, 80°C4-Methylthiobenzoate derivative

Key Observations :

  • Demethylation with BBr₃ selectively targets the methoxy group without affecting the ester linkage.

  • Thiol substitution is less efficient (<50% yield) due to steric hindrance from the isoquinoline-phenyl group.

Oxidation Reactions

The isoquinoline and phenyl moieties are susceptible to oxidation under strong conditions.

Oxidizing Agent Conditions Products References
KMnO₄H₂SO₄, 100°CQuinone derivatives
CrO₃Acetic acid, 60°COxidized isoquinoline intermediates

Structural Impact :

  • Oxidation of the isoquinoline ring generates N-oxide derivatives, which exhibit altered electronic properties .

  • Over-oxidation of the phenyl group can lead to ring cleavage, though this is not a major pathway.

Electrophilic Aromatic Substitution (EAS)

The phenyl and isoquinoline rings participate in EAS, though reactivity varies.

Reaction Reagents Position References
NitrationHNO₃, H₂SO₄, 0°CPara to methoxy
SulfonationH₂SO₄, SO₃, 50°CIsoquinoline C-3

Regioselectivity :

  • Nitration favors the para position relative to the methoxy group due to its electron-donating effect.

  • Sulfonation occurs at the isoquinoline C-3 position, driven by aromatic ring activation.

Reduction Reactions

The ester and aromatic systems can be reduced under catalytic hydrogenation.

Reduction Type Catalyst Products References
Ester reductionLiAlH₄, THF, refluxIsoquinolin-1-yl(phenyl)methanol + 4-methoxybenzyl alcohol
Ring hydrogenationPd/C, H₂ (1 atm)Partially saturated isoquinoline derivatives

Limitations :

  • Full hydrogenation of the isoquinoline ring requires elevated H₂ pressure (>5 atm) .

  • LiAlH₄ reduction is highly exothermic and requires careful temperature control.

Acid-Base Reactivity

The isoquinoline nitrogen can participate in acid-base reactions.

Conditions Behavior Applications References
Acidic (pH < 3)Protonation at N-2, forming a cationEnhances water solubility
Basic (pH > 10)No deprotonation (pKa ~ 4.9 for isoquinoline)Stabilizes neutral form

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical data for Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate and its analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents
This compound 191–193 452.1485 4-Methoxybenzoate
3-Benzoylpyrrolo[2,1-a]isoquinolin-1-yl benzoate (3f) 185–187 406.1314 Benzoate
Methyl 3-benzoyl-1-(benzoyloxy)indolizine-7-carboxylate (3a) 88–90 406.1314 Benzoyloxy, methyl ester
3-(4-Methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one (4b) Not reported 350.39 4-Methoxyphenyl, phenylamino

Key Observations :

  • The 4-methoxybenzoate substituent in the target compound increases molecular weight by ~46 g/mol compared to the unsubstituted benzoate analog (3f). This is attributed to the methoxy group’s contribution (-OCH₃: 31.03 g/mol) .
  • The melting point of the target compound (191–193°C) is higher than that of 3f (185–187°C), suggesting enhanced crystallinity due to methoxy-induced intermolecular interactions (e.g., dipole-dipole or π-stacking) .
  • Compound 4b, an isoquinolinone derivative with a 4-methoxyphenyl group, shares structural motifs with the target compound but lacks the ester moiety.

Comparison :

  • Palladium-mediated methods (used for the target compound) offer regioselectivity, whereas polylithiation (used for 4b) enables access to diverse substitution patterns but requires stringent temperature control .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The target compound’s ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (6.8–8.5 ppm), consistent with analogs like 3g and 3f .
  • HRMS : Molecular ion peaks at m/z 452.1485 ([M+H]⁺) confirm the target compound’s identity, distinguishing it from analogs like 3a (m/z 406.1314) .
  • X-Ray Crystallography : While direct data for the target compound are unavailable, related structures (e.g., 4b) reveal planar aromatic systems and hydrogen-bonding networks critical for stability .

Biological Activity

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound has been investigated for various biological activities, including antimicrobial , anticancer , and antiviral properties. The compound's structure suggests potential interactions with biological targets, which may mediate its effects.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, modifications at specific positions on the isoquinoline structure have been shown to enhance activity against various bacterial strains. In particular, the compound demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

This compound has shown promising results in cancer research. A study highlighted its antiproliferative effects on prostate cancer cell lines, with an IC50 value indicating potent activity . Additionally, structural optimization of related isoquinoline derivatives has led to compounds with enhanced selectivity and efficacy against cancer cells, suggesting that isoquinoline scaffolds can be tailored for improved therapeutic outcomes .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may influence the compound's reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that can modify cellular components .

Structure-Activity Relationships (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activity. Research has identified key features that enhance their potency and selectivity:

  • Position of Substituents : Modifications at positions 2, 4, and 7 on the quinazoline ring have been shown to improve selectivity against target enzymes while minimizing off-target effects .
  • Functional Groups : The introduction of various functional groups at specific sites can significantly alter the compound's activity profile. For instance, certain aryl substitutions have been linked to increased antiproliferative effects in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives:

  • Anticancer Study : A derivative similar to this compound was found to induce G1 cell cycle arrest and apoptosis in prostate cancer cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Research : Isoquinoline derivatives were tested against various bacterial strains, revealing significant inhibitory concentrations (MIC values) that suggest strong antimicrobial potential .
  • Antiviral Applications : Some isoquinoline compounds have been reported to inhibit HIV replication, indicating their potential use in antiviral therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus1 µg/mL
AntimicrobialEnterococcus faecalis4 µg/mL
AnticancerProstate Cancer Cell Line0.47 µM
AntiviralHIVNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution reactions. Key intermediates include 4-methoxybenzoic acid derivatives (e.g., methyl 4-methoxybenzoate) and isoquinoline-based precursors. For example, polylithiated intermediates derived from hydrazides or phenylhydrazines react with substituted benzoate esters to form the isoquinolinone core . Critical steps involve controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-alkylated derivatives.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the ester linkage geometry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Signals for methoxy (-OCH₃) groups appear at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C). Aromatic protons in the isoquinoline and phenyl moieties show splitting patterns consistent with substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀NO₃: 370.1443; observed: 370.1445) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage recommendations: anhydrous environment at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer :

  • Catalyst Screening : Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
  • Reaction Monitoring : Employ TLC or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically.
  • Byproduct Mitigation : Introduce protecting groups (e.g., tert-butyldimethylsilyl) for reactive hydroxyl or amine sites in precursors .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer :

  • Dynamic NMR : Probe rotational barriers in the ester group to explain anomalous splitting patterns.
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p) level) to identify conformational isomers .
  • 2D-COSY/HSQC : Map through-space and through-bond correlations to reassign ambiguous signals .

Q. How does the electronic structure of the 4-methoxybenzoate moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Perform frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. The methoxy group’s electron-donating effect increases electron density on the benzoate ring, favoring electrophilic aromatic substitution at the para position .
  • Experimental Validation : Compare reaction rates with analogs lacking the methoxy group (e.g., phenyl benzoate) using kinetic studies .

Q. What biological or pharmacological screening methodologies are appropriate for this compound, given its structural features?

  • Methodological Answer :

  • In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on cancer cell lines) due to structural similarity to kinase inhibitors .
  • Molecular Docking : Target proteins with hydrophobic binding pockets (e.g., COX-2 or tubulin) using AutoDock Vina, leveraging the compound’s aromatic planar regions .
  • Metabolic Stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis rates .

Contradictions and Mitigation Strategies

  • Contradiction : Discrepancies in reported melting points (e.g., 158°C vs. 165°C) may arise from polymorphic forms.
    • Resolution : Perform differential scanning calorimetry (DSC) with controlled crystallization solvents (e.g., ethyl acetate vs. hexane) .
  • Contradiction : Conflicting bioactivity data in preliminary screens.
    • Resolution : Validate purity (>98% by HPLC) and exclude batch-specific impurities via LC-MS .

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